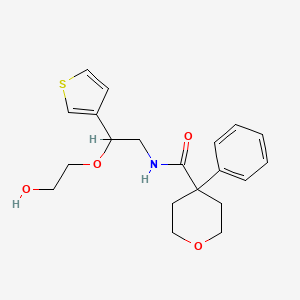

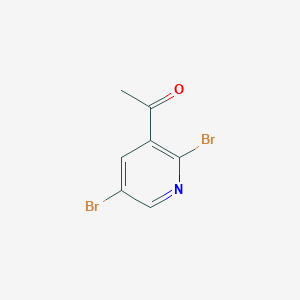

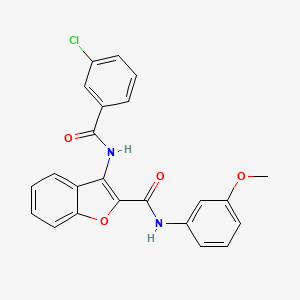

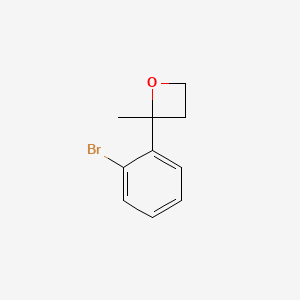

2-(2-Bromophenyl)-2-methyloxetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “2-(2-Bromophenyl)-2-methyloxetane” belong to a class of organic compounds known as bromophenyls. These are aromatic compounds containing a phenyl group substituted with a bromine atom .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be determined using techniques like NMR spectroscopy . The exact structure of “this compound” would depend on the positions of the bromine atom and the methyloxetane group on the phenyl ring .Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including coupling reactions and nucleophilic substitutions . The specific reactions of “this compound” would depend on the reagents and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can be determined using various analytical techniques. These properties include melting point, boiling point, density, and refractive index .Scientific Research Applications

Synthesis and Biological Screening

A compound related to 2-(2-Bromophenyl)-2-methyloxetane, 5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene, was synthesized and showed cytotoxic activity, although similar for both cancer and non-cancer cell lines (Kasperowicz et al., 2017).

Polymer Synthesis

3-(6-Bromo-2-oxahexyl and 8-bromo-2-oxaoctyl)-3-methyloxetanes were synthesized for creating cross-linked polyoxetane resins with bromide at the spacer end. This highlights its use in polymer chemistry (Motoi et al., 1988).

Antimicrobial Applications

A study on copolyoxetanes, related to this compound, showed that they can be effective as antimicrobials against Gram-positive and Gram-negative bacteria, indicating potential in therapeutic applications (Chakrabarty et al., 2011).

Applications in Heterocyclic Chemistry

2-(2-Bromophenyl)ethyl groups, similar to this compound, have been used as building blocks in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles (Allin et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-bromophenyl)-2-methyloxetane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(6-7-12-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBBTEQNECEZAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)

![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)

![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)

![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)

![2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2407747.png)